molecular formula C9H6O3 B7728043 4-Hydroxycoumarin CAS No. 22105-09-5

4-Hydroxycoumarin

Cat. No.: B7728043
CAS No.: 22105-09-5
M. Wt: 162.14 g/mol
InChI Key: VXIXUWQIVKSKSA-UHFFFAOYSA-N
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Description

4-Hydroxycoumarin is a coumarin derivative with a hydroxy group at the 4-position. It is an important fungal metabolite derived from the precursor coumarin. This compound is notable for its role in the production of the natural anticoagulant dicoumarol .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxycoumarin is Vitamin K 2,3-epoxide reductase , an enzyme found in liver microsomes . This enzyme plays a crucial role in the recycling of vitamin K to its active form .

Mode of Action

This compound acts by inhibiting the enzyme Vitamin K epoxide reductase . This inhibition depletes the amount of reduced vitamin K in tissues .

Biochemical Pathways

This compound affects the normal metabolism of vitamin K in the body . It inhibits the enzyme vitamin K epoxide reductase, which recycles vitamin K to its active form .

Pharmacokinetics

It’s known that the compound is metabolized in the liver . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anticoagulant . By depleting reduced vitamin K in tissues, this compound inhibits the action of vitamin K-dependent enzymes, which are critically involved in the production of active forms of certain clotting factors . This results in an anticoagulant effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to less toxic products . Furthermore, the presence of naturally occurring formaldehyde allows attachment of a second this compound molecule, giving the semi-dimer the motif of the drug class .

Comparison with Similar Compounds

4-Hydroxycoumarin is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share the core structure of this compound but differ in their substituents and specific applications.

Properties

IUPAC Name

4-hydroxychromen-2-one
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InChI

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VXIXUWQIVKSKSA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)O
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Molecular Formula

C9H6O3
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DSSTOX Substance ID

DTXSID8061472, DTXSID50944748
Record name 2H-1-Benzopyran-2-one, 4-hydroxy-
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Record name 2-Hydroxy-4H-1-benzopyran-4-one
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Molecular Weight

162.14 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 4-Hydroxycoumarin
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CAS No.

1076-38-6, 22105-09-5
Record name 4-Hydroxycoumarin
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Record name 4-Hydroxycoumarin
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Record name 2H-1-Benzopyran-2-one, 4-hydroxy-
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Record name 4-HYDROXYCOUMARIN
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Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (Aldrich, 60% dispersion in mineral oil) (1.2 g, 30.0 mmol) and diethyl carbonate (Aldrich) (5.9 g, 50 mmol) in anhydrous benzene (Aldrich) (100 mL) under a dry nitrogen atmosphere was added dropwise a solution of 5'-fluoro-2'-hydroxy-acetophenone (Aldrich) (1.54 g, 10 mmol) in anhydrous benzene. The mixture was then refluxed under a nitrogen atmosphere overnight. The reaction mixture was cooled and 50 mL 1N NaOH was added. The mixture was stirred at room temperature for 1 hour. The aqueous layer was separated and washed with ether (100 mL×2). The dark solution was acidified to pH 2 with 6N HCl. The white precipitate was collected by filtration, washed with water and dried to afford product (4) (4-hydroxy-6-fluoro-coumarin) as an off-white solid (1.38 g, 7.66 mmol, 77%). 300-MHz 1H-NMR (CDCl3) δ 5.79 (s,1H), 7.25-7.28 (m,2H), 7.52 (d,1H). Mass/EI: 179 (M-H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Hydroxycoumarin and its derivatives exert their primary pharmacological effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). [, ] This enzyme is crucial for the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X. By inhibiting VKORC1, 4-hydroxycoumarins reduce the availability of the active form of vitamin K, leading to the production of inactive clotting factors and thereby inhibiting blood coagulation. []

A:

  • Spectroscopic data:
    • IR: Characteristic peaks for hydroxyl (O-H), carbonyl (C=O), and aromatic C-H stretches. [, , , ]
    • 1H NMR: Signals for aromatic protons and the hydroxyl proton. [, , , , ]
    • 13C NMR: Signals for all carbon atoms in the molecule. [, , ]
  • Solubility: this compound exhibits low solubility in water, but its solubility can be enhanced in organic solvents such as ethanol or dimethylformamide. [, ]
  • Inclusion complexes: Formulating this compound into inclusion complexes with cyclodextrins can significantly improve its solubility and stability. []
  • Condensation reactions: this compound readily condenses with aldehydes to form biscoumarins, valuable compounds with diverse biological activities. [, , , , , ]
  • Nucleophilic addition: The nucleophilic nature of the 4-hydroxy group allows for the addition of this compound to activated alkenes like Baylis-Hillman adducts, leading to the formation of substituted coumarins. []
  • Electrophilic substitution: The electron-rich aromatic ring of this compound can undergo electrophilic substitution reactions, allowing for further functionalization. [, , ]

ANone: Computational methods have played a significant role in understanding the properties and behavior of this compound and its derivatives:

  • DFT Calculations: Density Functional Theory (DFT) calculations are extensively used to predict the chemical reactivity, stability, and electronic properties of this compound and its derivatives. [, ]
  • Molecular Docking: Docking studies are employed to understand the binding interactions of this compound derivatives with their biological targets, such as VKORC1, providing insights into structure-activity relationships. [, ]
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of this compound derivatives with their biological activities, aiding in the design of new and more potent analogs. [, , ]

ANone: The biological activity of this compound can be significantly influenced by structural modifications:

  • 3-Position Substitution: Substitutions at the 3-position of the coumarin ring greatly impact the anticoagulant activity. For example, introducing bulky aromatic groups often enhances the potency. [, , , , ]
  • 4-Hydroxy Group: The presence of the 4-hydroxy group is crucial for activity, as it participates in key interactions with the target enzyme. [, , ]
  • Other Modifications: Introducing various substituents on the benzene ring of the coumarin scaffold, altering the central linker in biscoumarins, and incorporating heteroatoms can all modulate the potency, selectivity, and pharmacokinetic properties. [, , , , ]

ANone: While this compound is generally stable in solid form, it is susceptible to degradation under certain conditions:

  • Hydrolysis: The lactone ring of this compound can undergo hydrolysis, particularly in alkaline conditions. [, , ]
  • Oxidation: The compound can be prone to oxidation, especially in the presence of light and air. []
  • Formulation Strategies: Several approaches can enhance its stability and bioavailability:
    • Inclusion Complexes: Formulating this compound into inclusion complexes with cyclodextrins can significantly improve its solubility and stability in aqueous solutions. []
    • Solid Dispersions: Incorporating this compound into solid dispersions with suitable carriers can enhance its dissolution rate and bioavailability. []

ANone: this compound and its derivatives, particularly those used as rodenticides, require careful handling and disposal due to their potential toxicity:

  • Toxicity: These compounds can cause severe bleeding in humans and animals upon ingestion. [, ] Therefore, strict safety protocols must be followed during synthesis, handling, storage, and disposal.
  • Environmental Impact: Improper disposal of this compound-based rodenticides can contaminate water sources and pose risks to wildlife. [] Therefore, it's crucial to adhere to recommended waste management practices and explore eco-friendly alternatives.

ANone:

  • Absorption: this compound is well-absorbed after oral administration. [, ]
  • Distribution: The compound is widely distributed in the body and readily crosses the placental barrier. []
  • Metabolism: It undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes. [, ] Polymorphisms in these enzymes, particularly CYP2C9, can significantly influence individual responses to this compound anticoagulants. []
  • Excretion: Metabolites are primarily excreted in the urine and feces. []

ANone: this compound and its derivatives have been extensively studied for their anticoagulant activity:

  • In vitro assays: Various in vitro assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are routinely used to assess the anticoagulant potency of this compound derivatives. [, ]
  • Animal models: Rodent models are commonly used to evaluate the in vivo efficacy and safety of this compound anticoagulants. [, , ] Rabbits have also been employed to study the pharmacokinetics and pharmacodynamics of these agents. []

A: Resistance to this compound anticoagulants, primarily in rodents, is a well-documented phenomenon. [, ]

  • VKORC1 Mutations: Mutations in the VKORC1 gene are the most common mechanism of resistance. These mutations can reduce the binding affinity of 4-hydroxycoumarins to the enzyme, rendering them less effective. []
  • Cross-resistance: Cross-resistance among different this compound derivatives is frequently observed, meaning that resistance to one compound often confers resistance to others in this class. []

ANone: The primary toxicity of this compound and its derivatives stems from their anticoagulant action.

  • Bleeding: Excessive bleeding is the most serious adverse effect, which can occur even with therapeutic doses. [, ] Careful monitoring of coagulation parameters is essential during therapy.
  • Teratogenicity: this compound derivatives have been shown to be teratogenic in animals. [] Therefore, their use is contraindicated during pregnancy.

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